

Quantitative Pharmacological Profile

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Compound Focus: HPGDS inhibitor 3

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The table below summarizes the core quantitative data for **HPGDS inhibitor 3**, a potent and orally active hematopoietic prostaglandin D synthase (H-PGDS) inhibitor [1] [2] [3].

Parameter	Value	Description / Assay System
IC ₅₀	9.4 nM	Inhibition of purified H-PGDS enzyme [1] [3].
EC ₅₀	42 nM	Blood concentration required for 50% effect in an acute inflammation model [1] [3].
Cellular EC ₅₀	3.4 nM	Blood concentration for 50% reduction of PGD ₂ in a murine mast cell degranulation model [1].
In Vivo ED ₅₀	0.009 mg/kg	Oral dose for 50% reduction of PGD ₂ in a murine mast cell degranulation model [1].
Molecular Weight	353.46 g/mol	Formula: C ₂₁ H ₂₇ N ₃ O ₂ [1] [3].
CAS Number	2255311-93-2	[1] [2]

A key characteristic of **HPGDS inhibitor 3** is its **peripherally restricted nature**. Pharmacokinetic studies in mice, rats, and dogs show it has **very low brain exposure** (brain:blood ratio of 0.06), indicating **no CNS**

toxicity, which is a significant advantage for a therapeutic agent [1] [3]. It also demonstrates high oral bioavailability across species (71% in mice, 100% in rats, 92% in dogs) [1].

Experimental Protocols from Key Studies

Here are the methodologies for critical in vivo experiments that demonstrate the efficacy of **HPGDS inhibitor 3**.

Murine Mast Cell Degranulation Model (Acute Inflammation)

- **Objective:** To evaluate the compound's ability to inhibit PGD2 release in an acute inflammatory setting [1] [3].
- **Animal Model:** Male C57BL/6J mice [1].
- **Dosing:** The compound was administered orally (PO) at various doses (0.003 to 1.0 mg/kg) [1].
- **Challenge:** One hour after compound administration, mice were anesthetized and injected intraperitoneally (i.p.) with 0.2 mL of compound 48/80 (0.75 mg/mL), a potent mast cell degranulator [1].
- **Measurement:** Seven minutes post-challenge, peritoneal lavage fluid was collected, and PGD2 levels were quantified using LC-MS/MS analysis [1].
- **Key Outcome:** **HPGDS inhibitor 3** attenuated PGD2 release in a dose-dependent manner, with an ED₅₀ of 0.009 mg/kg [1].

LPS-Induced Inflammation Model

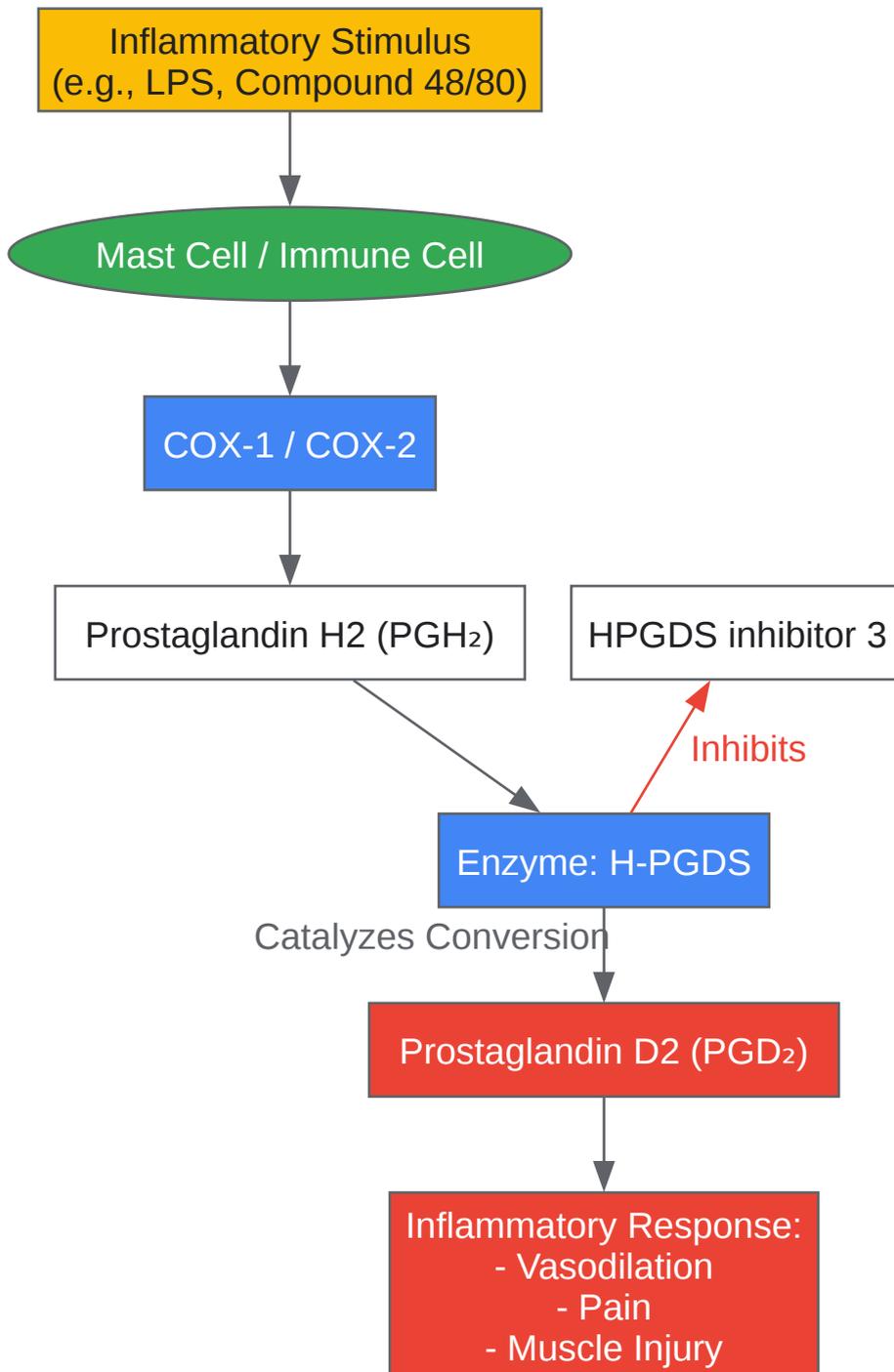
- **Objective:** To assess the inhibition of PGD2 production in response to a lipopolysaccharide (LPS) challenge [1].
- **Animal Model:** Male C57BL6/N mice (12 weeks old) [1].
- **Dosing:** The compound was administered orally (PO) at various doses (0.003 to 1.0 mg/kg) [1].
- **Challenge:** One hour after compound administration, mice were injected intraperitoneally (i.p.) with PBS or 20 ng/kg LPS [1].
- **Measurement:** PGD2 levels in plasma and skeletal muscle were measured [1].
- **Key Outcome:** The compound inhibited the LPS-induced increase in PGD2 in both plasma and skeletal muscle in a dose-dependent manner [1].

Chronic Eccentric Contraction-Induced Muscle Injury Model

- **Objective:** To evaluate the compound's effect on functional recovery from muscle injury [1] [3].
- **Animal Model:** Male C57Bl/6 mice (10-12 weeks old) [1].
- **Dosing:** The compound was administered orally (PO) at 1, 3, and 10 mg/kg, once daily (q.d.) for 16 days [1].
- **Key Outcome:** Treatment significantly enhanced functional recovery of injured limbs and hastened the time to full functional recovery, with maximal efficacy observed at doses ≥ 10 mg/kg q.d [1].

Mechanism of Action and Signaling Pathway

The following diagram illustrates the role of H-PGDS in the inflammatory pathway and the point of inhibition by **HPGDS inhibitor 3**.



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HPGDS inhibitor 3 blocks the conversion of PGH₂ to PGD₂, thereby reducing inflammation.

Implications for Drug Development

The pharmacological profile of **HPGDS inhibitor 3** suggests it is a promising candidate for further development. Its **high potency, excellent oral bioavailability, and peripherally restricted action** (with no observed CNS toxicity) address key challenges in drug design [1]. The efficacy demonstrated in models of acute inflammation and muscle injury recovery points to potential therapeutic applications in inflammatory diseases and musculoskeletal disorders [1]. Furthermore, the compound showed a good tolerability profile in rats and dogs at doses up to 30 mg/kg/day [1].

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References

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To cite this document: Smolecule. [Quantitative Pharmacological Profile]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b12885791#hpgds-inhibitor-3-ec50-value>]

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